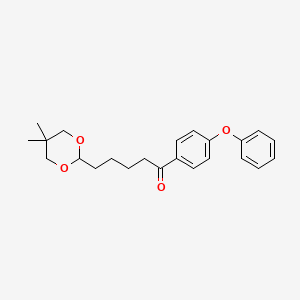
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 5,5-Dimethyl-1,3-dioxan-2-yl, which is a type of organic compound known as a dioxane . Dioxanes are acyclic ethers with the general structure R-O-R’ (R,R’=alkyl, aryl) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds like bis(5,5-dimethyl-1,3-dioxan-2-yl), the molecular weight is 230.30100, and it has a LogP of 1.78460 .Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenoxyvalerophenone derivatives have been utilized in the synthesis of new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs). These OPVs have been tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).
Renewable Chemical Synthesis
The compound is involved in the acid-catalysed condensation of glycerol with formaldehyde and acetone to create [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These chemicals are seen as potential novel platform chemicals, especially [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Chemical Structure Analysis
Research on derivatives of 5,5-dimethyl-1,3-dioxan-2-yl compounds has led to the synthesis and structure analysis of various compounds, including 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide (Kuhn, Al-Sheikh, & Steimann, 2003).
Herbicidal Activity
Certain derivatives of this compound have been synthesized and tested for herbicidal activity. The studies found that some of these derivatives exhibited notable herbicidal effectiveness, potentially more potent than existing herbicides (Fu et al., 2017).
Anti-Inflammatory Applications
The compound's derivatives have been synthesized and evaluated for anti-inflammatory properties. Some of these derivatives significantly inhibited the development of inflammation in mice, showing higher anti-inflammatory activity than aspirin in certain cases (Li et al., 2008).
Progesterone Receptor Modulators
The this compound framework has been utilized in the design and synthesis of progesterone receptor modulators. These modulators have potential applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)11-7-6-10-21(24)18-12-14-20(15-13-18)27-19-8-4-3-5-9-19/h3-5,8-9,12-15,22H,6-7,10-11,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPRDRBDBLRGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646006 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-88-9 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

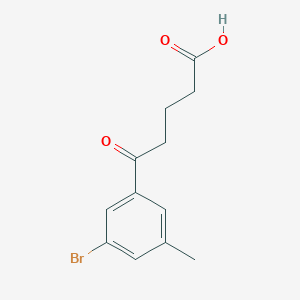


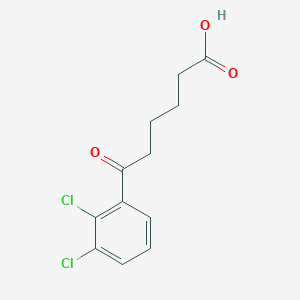


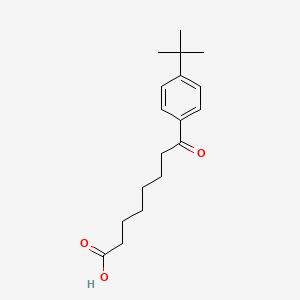
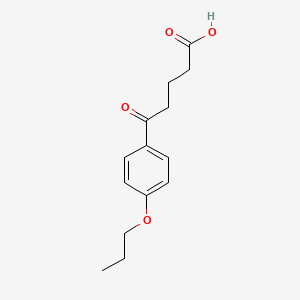
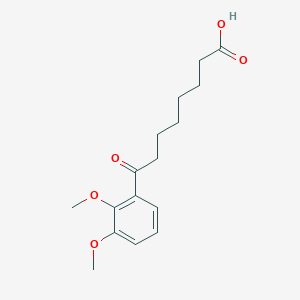
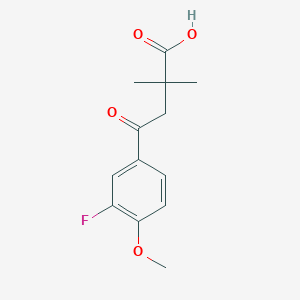
![7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360715.png)
![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)